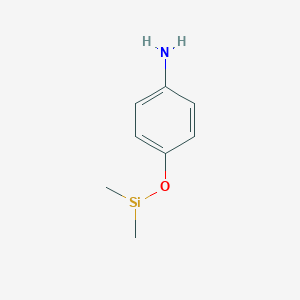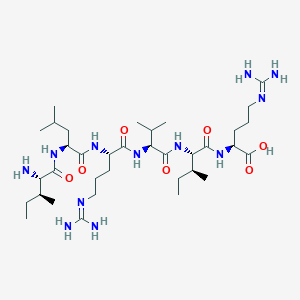
3-Hydroxy-3-methyl-4-nitrobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methyl-4-nitrobutan-2-one is an organic compound with the molecular formula C5H9NO4 It is a derivative of butanone, featuring a hydroxyl group, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Hydroxy-3-methyl-4-nitrobutan-2-on kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Nitrierung von 3-Hydroxy-3-methylbutan-2-on. Die Reaktion erfordert typischerweise ein Nitrierungsmittel wie Salpetersäure, und der Prozess wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Bildung der Nitroverbindung sicherzustellen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 3-Hydroxy-3-methyl-4-nitrobutan-2-on großtechnische Nitrierungsprozesse umfassen. Diese Prozesse sind auf Ausbeute und Effizienz optimiert und nutzen häufig kontinuierliche Durchflussreaktoren und fortschrittliche Trenntechniken, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Hydroxy-3-methyl-4-nitrobutan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) werden häufig verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) können verwendet werden, um die Hydroxylgruppe durch ein Chloratom zu ersetzen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Methyl-4-nitrobutan-2-on.
Reduktion: Bildung von 3-Hydroxy-3-methyl-4-aminobutan-2-on.
Substitution: Bildung von 3-Chlor-3-methyl-4-nitrobutan-2-on.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methyl-4-nitrobutan-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition.
Medizin: Untersucht wegen seiner möglichen therapeutischen Eigenschaften, wie z. B. antimikrobielle Aktivität.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-3-methyl-4-nitrobutan-2-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Hydroxylgruppe Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-methyl-4-nitrobutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Hydroxy-3-methyl-2-butanon
- 3-Hydroxy-3-methyl-4-aminobutan-2-on
- 3-Chlor-3-methyl-4-nitrobutan-2-on
Einzigartigkeit
3-Hydroxy-3-methyl-4-nitrobutan-2-on ist einzigartig, da es sowohl eine Hydroxylgruppe als auch eine Nitrogruppe am gleichen Kohlenstoffatom trägt. Diese Kombination von funktionellen Gruppen verleiht ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität, die es von anderen ähnlichen Verbindungen abhebt.
Eigenschaften
CAS-Nummer |
873988-89-7 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
3-hydroxy-3-methyl-4-nitrobutan-2-one |
InChI |
InChI=1S/C5H9NO4/c1-4(7)5(2,8)3-6(9)10/h8H,3H2,1-2H3 |
InChI-Schlüssel |
MJGCEBXDVDDDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
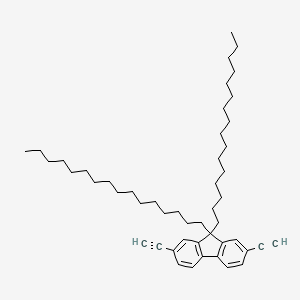
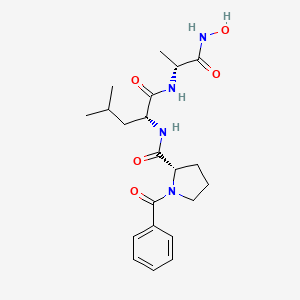
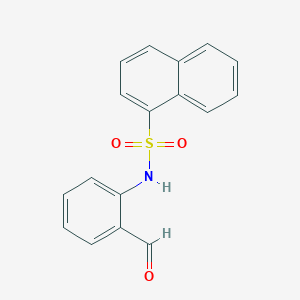
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

